Acenaphtho[4,5-C]furan-7,9-dione
Description
Acenaphtho[4,5-C]furan-7,9-dione is a polycyclic aromatic compound featuring a fused acenaphthene core (two naphthalene rings sharing a single bond) conjugated with a furan-dione moiety. Its reactivity is influenced by the electron-deficient nature of the dione group, which facilitates cycloaddition and nucleophilic substitution reactions.
Properties
CAS No. |
33239-22-4 |
|---|---|
Molecular Formula |
C14H6O3 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
4-oxatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,9,11(15),12-hexaene-3,5-dione |
InChI |
InChI=1S/C14H6O3/c15-13-10-6-8-5-4-7-2-1-3-9(11(7)8)12(10)14(16)17-13/h1-6H |
InChI Key |
FHMNBZBGAJURPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CC4=C(C3=C1)C(=O)OC4=O)C=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Acenaphtho[4,5-C]furan-7,9-dione typically involves the oxidation of acenaphthene using various oxidizing agents. One common method is the use of hydrogen peroxide in the presence of a catalyst to achieve the desired oxidation . Another approach involves the Friedel-Crafts reaction of naphthalene derivatives with oxalyl chloride, followed by cyclization to form the furan ring . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Acenaphtho[4,5-C]furan-7,9-dione undergoes a variety of chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized derivatives with enhanced chemical and biological properties .
Scientific Research Applications
Acenaphtho[4,5-C]furan-7,9-dione has been extensively studied for its applications in several scientific fields:
Mechanism of Action
The mechanism by which Acenaphtho[4,5-C]furan-7,9-dione exerts its effects is primarily through its interaction with biological macromolecules. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components and induce apoptosis in cancer cells . Additionally, the furan ring can intercalate with DNA, disrupting its function and leading to cell death . These molecular interactions make this compound a promising candidate for further development as an anticancer agent.
Comparison with Similar Compounds
Benzo[f]indole-4,9-dione Derivatives
Structural Differences :
- Acenaphtho[4,5-C]furan-7,9-dione contains an acenaphthene backbone fused to a furan-dione, whereas benzo[f]indole-4,9-dione derivatives feature an indole ring fused to a dione group.
Table 1: Key Properties of Benzo[f]indole-4,9-dione Derivatives vs. This compound
Anthra-9,10-quinone and Naphtho[2,3-f]quinoxaline Dyes
Structural Similarities :
- Furan-2,3-diones (e.g., compounds 1a–f) react with diaminoanthraquinones to form anthraquinone and quinoxaline dyes . This compound’s dione group may similarly participate in condensation reactions, but its fused acenaphthene system could alter regioselectivity.
Sulfur-Containing Thieno-Naphtho Furan Diones
Table 2: Diels-Alder Reaction Parameters
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| Diene 3b + Maleic anhydride | 4bA (thieno-naphtho furan dione) | 50 | 40°C, 2 h, CH₂Cl₂ |
| Hypothetical Acenaphtho-based diene | Acenaphtho derivative | –* | –* |
Environmental and Analytical Standards
Comparison with Polycyclic Aromatic Hydrocarbons (PAHs) :
- Standards like 9-nitrophenanthrene (CAS 954-46-1) and 2,4,7-trinitro-9-fluorenone (CAS 129-79-3) are used in environmental analysis due to their stability and detectability .
- Analytical Suitability : this compound’s conjugated system could improve UV/Vis or fluorescence detection limits compared to simpler PAHs. However, its solubility in common solvents (e.g., toluene, cyclohexane) remains uncharacterized .
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